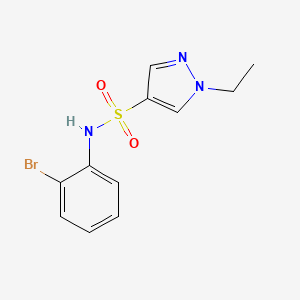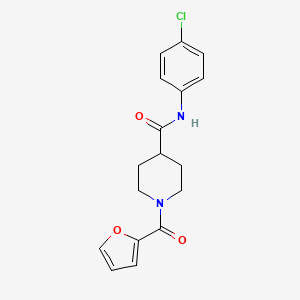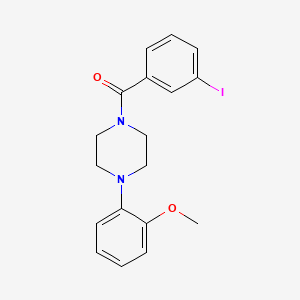![molecular formula C19H18F2N6O B5340731 3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)
3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is known for its unique properties, which make it an ideal candidate for use in scientific studies. In
作用機序
The mechanism of action of 3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes and proteins involved in various cellular processes. It may also work by modulating certain signaling pathways in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to have potential anti-cancer properties, with studies indicating that it can inhibit the growth of cancer cells. It has also been shown to have potential neuroprotective effects, with studies indicating that it can protect neurons from damage. Additionally, the compound has been shown to have potential cardiovascular benefits, with studies indicating that it can improve blood flow and reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine in lab experiments is its unique properties. The compound has been shown to have potential anti-cancer, neuroprotective, and cardiovascular benefits, making it an ideal candidate for use in various fields of research. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine. One potential direction is to further investigate the mechanism of action of the compound, which could lead to a better understanding of its potential applications. Additionally, further research could be conducted to explore the potential use of the compound in other fields of research, such as immunology and infectious disease. Finally, studies could be conducted to optimize the synthesis and purification of the compound, which could improve its availability and purity for use in lab experiments.
合成法
The synthesis of 3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves a series of chemical reactions. The compound is typically synthesized by reacting 2,4-difluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form the final product. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has been studied extensively in various fields of research. It has been used in studies related to cancer research, neurology, and cardiovascular disease. The compound has been shown to have potential anti-cancer properties, with studies indicating that it can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been shown to have potential cardiovascular benefits, with studies indicating that it can improve blood flow and reduce inflammation.
特性
IUPAC Name |
(2,4-difluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-6-7-27(24-13)18-5-4-17(22-23-18)25-8-10-26(11-9-25)19(28)15-3-2-14(20)12-16(15)21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDCCDTUONSKAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![5-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340656.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)

![6-methyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5340685.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B5340686.png)
![1'-(6-methyl-2-propylpyrimidin-4-yl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5340688.png)

![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)


![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5340701.png)
![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
